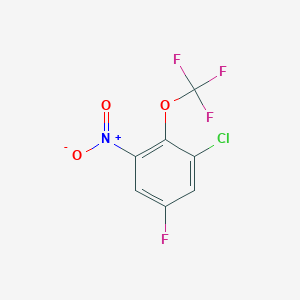
1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-Chloro-5-fluoro-2-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Reduction: Conversion to 1-Chloro-5-fluoro-3-amino-2-(trifluoromethoxy)benzene.
Oxidation: Potential formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, especially those containing fluorine, which can enhance drug efficacy and metabolic stability.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene
- 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
- 1-Chloro-4-fluoro-2-nitrobenzene
Uniqueness: 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and overall reactivity, making it valuable in various chemical and biological applications.
Eigenschaften
IUPAC Name |
1-chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3/c8-4-1-3(9)2-5(13(14)15)6(4)16-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSSGQFAHBSOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



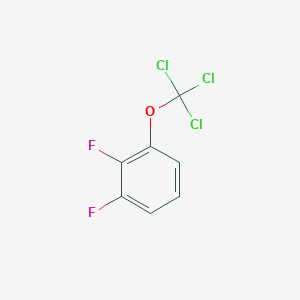
![1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1402131.png)
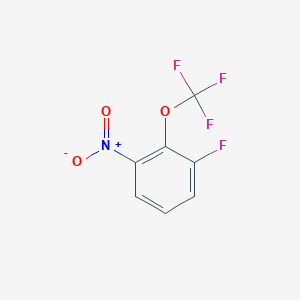
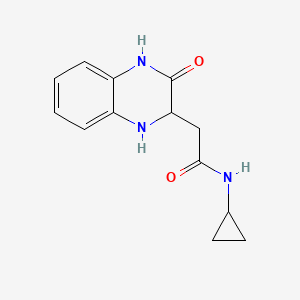
![Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1402135.png)
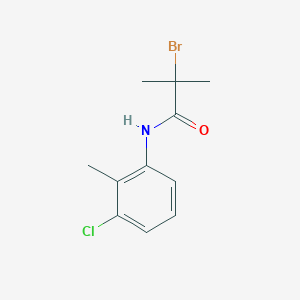

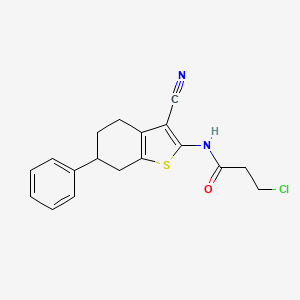
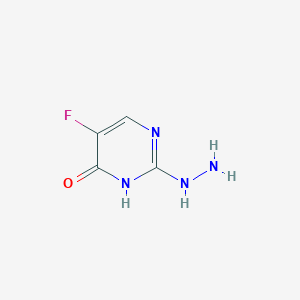
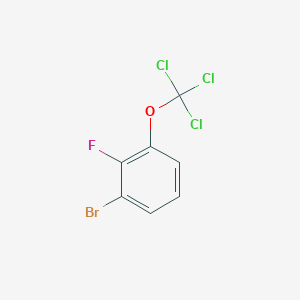
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)

